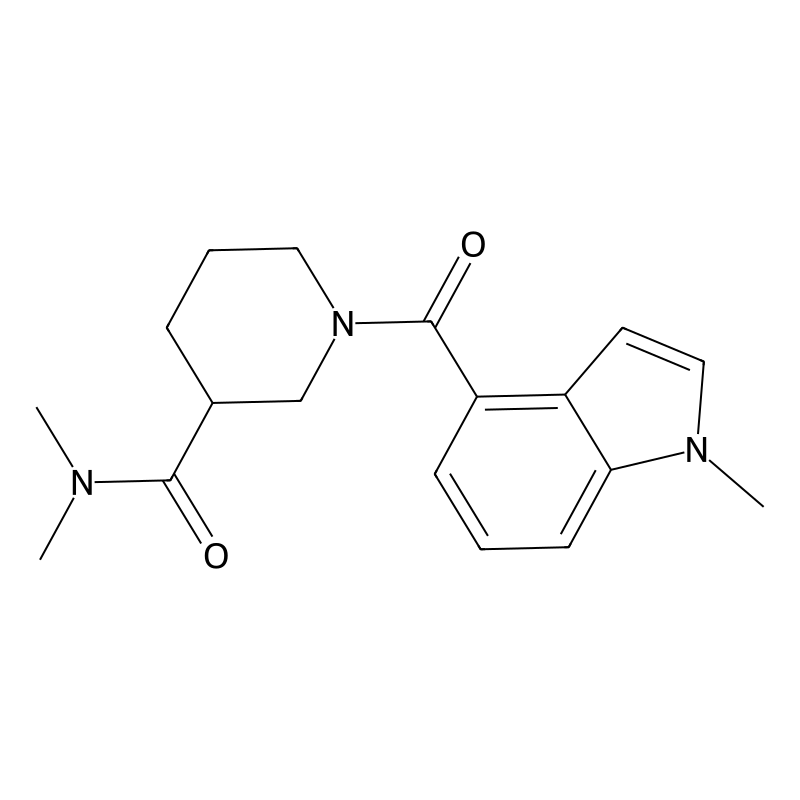

N,N-dimethyl-1-(1-methylindole-4-carbonyl)piperidine-3-carboxamide

Catalog No.

S7454100

CAS No.

M.F

C18H23N3O2

M. Wt

313.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N,N-dimethyl-1-(1-methylindole-4-carbonyl)piperidine-3-carboxamide

IUPAC Name

N,N-dimethyl-1-(1-methylindole-4-carbonyl)piperidine-3-carboxamide

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C18H23N3O2/c1-19(2)17(22)13-6-5-10-21(12-13)18(23)15-7-4-8-16-14(15)9-11-20(16)3/h4,7-9,11,13H,5-6,10,12H2,1-3H3

InChI Key

JFVFEIVXBUNFFR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCCC(C3)C(=O)N(C)C

N,N-dimethyl-1-(1-methylindole-4-carbonyl)piperidine-3-carboxamide, also known as DMe-MIPO, is a novel chemical compound that has garnered significant attention in the scientific community. It is a synthetic molecule that belongs to the chemical class of piperidine-based compounds. DMe-MIPO is a derivative of the psychoactive substance cathinone, which is found in the plant khat.

The idea of synthesizing DMe-MIPO came from the need to create a stable and less toxic version of cathinone, which has been used traditionally for its psychoactive effects. Cathinone has severe side effects, including addiction, hypertension, and even death, which limits its practicality for scientific research. DMe-MIPO was synthesized to overcome these issues and provide a more stable platform for studying the pharmacological properties of cathinone.

The idea of synthesizing DMe-MIPO came from the need to create a stable and less toxic version of cathinone, which has been used traditionally for its psychoactive effects. Cathinone has severe side effects, including addiction, hypertension, and even death, which limits its practicality for scientific research. DMe-MIPO was synthesized to overcome these issues and provide a more stable platform for studying the pharmacological properties of cathinone.

DMe-MIPO is a white crystalline powder with a molecular weight of 342.46 g/mol. It has a melting point of 170-172°C and a boiling point of 530.3°C. At room temperature, it is stable and insoluble in water, but soluble in other organic solvents, such as dichloromethane and methanol.

The chemical structure of DMe-MIPO consists of an indole moiety attached to a piperidine ring through a carbonyl group. The indole group provides the molecule with its psychoactive properties, while the piperidine ring ensures its stability and reduces toxicity.

The chemical structure of DMe-MIPO consists of an indole moiety attached to a piperidine ring through a carbonyl group. The indole group provides the molecule with its psychoactive properties, while the piperidine ring ensures its stability and reduces toxicity.

DMe-MIPO is synthesized through a multi-step process that involves the conversion of cathinone to its corresponding nitrile and subsequent reaction with 1-methyl-indole-4-carboxylic acid. The resulting product is then reduced to DMe-MIPO through hydrogenation.

The chemical identity and purity of DMe-MIPO are determined through a variety of analytical techniques, such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

The chemical identity and purity of DMe-MIPO are determined through a variety of analytical techniques, such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

are essential for the detection, identification, and quantification of DMe-MIPO in different samples, such as blood and urine. HPLC-UV and GC-MS are the most commonly used methods for determining the concentration of DMe-MIPO in these samples.

DMe-MIPO exhibits several pharmacological properties, including psychoactive effects, anorectic effects, and vasoconstriction. It acts on the central nervous system, causing the release of dopamine and norepinephrine, which leads to increased alertness, euphoria, and decreased appetite.

The toxicity of DMe-MIPO is not well documented in humans. However, in animal studies, it has been shown to have a low acute toxicity and no observable adverse effects at therapeutic doses. Nevertheless, it is essential to handle DMe-MIPO with caution in scientific experiments to prevent possible toxicity.

DMe-MIPO has several applications in scientific experiments. It is mostly used as a research tool to investigate the pharmacological properties of cathinones and their derivatives. It is also used in the development of new drugs for the treatment of various disorders, such as attention-deficit/hyperactivity disorder (ADHD) and obesity.

Currently, research on DMe-MIPO is primarily focused on its pharmacological properties and potential therapeutic uses. Several studies have investigated its effects on the central nervous system, including its mechanism of action, behavioral effects, and adverse effects.

DMe-MIPO has several potential implications in various fields of research and industry. It has been identified as a lead compound for the development of new drugs for the treatment of ADHD and obesity. It also has potential applications in the fields of neuropharmacology and psychopharmacology.

There are several limitations to the current state of research on DMe-MIPO. Firstly, there is a lack of comprehensive studies on its toxicity and safety in humans. Further research is needed to determine these factors. Secondly, the long-term effects of DMe-MIPO on the central nervous system are not well understood, and more studies are required to determine their impact.

for research on DMe-MIPO include investigating its potential for use as a therapeutic agent for various psychiatric disorders and exploring its mechanism of action at the molecular level. Additionally, there is a need for more research focusing on the development of new drugs using DMe-MIPO as a lead compound.

In conclusion, DMe-MIPO is a novel chemical compound that has several potential applications in various fields of research and industry. Its pharmacological properties and therapeutic potential make it an essential research tool in the development of new drugs for treating various psychiatric disorders. However, further research is required to determine its toxicity and long-term effects on the central nervous system.

In conclusion, DMe-MIPO is a novel chemical compound that has several potential applications in various fields of research and industry. Its pharmacological properties and therapeutic potential make it an essential research tool in the development of new drugs for treating various psychiatric disorders. However, further research is required to determine its toxicity and long-term effects on the central nervous system.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

313.17902698 g/mol

Monoisotopic Mass

313.17902698 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds